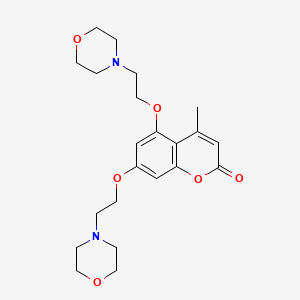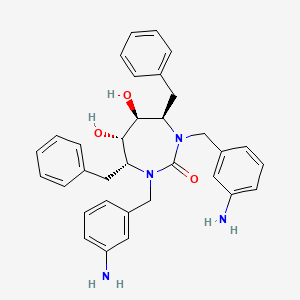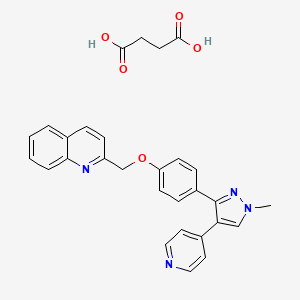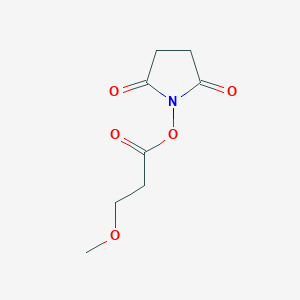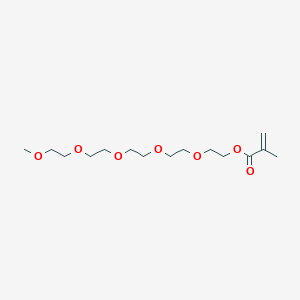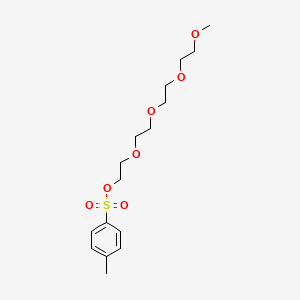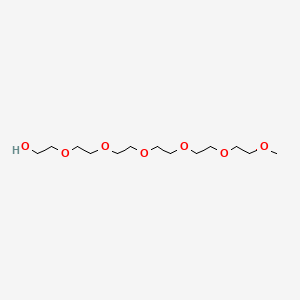
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-Benzylthio-1H-tetrazole is a tetrazole derivative that is used as a reactant in bioconjugate chemistry . This compound reacts with nucleophiles to form covalent bonds and can be immobilized on solid supports for use in stepwise synthesis of peptides or other molecules .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide and carbon disulfide, and the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives from 5-amino-1,3,4-thiadiazole-2-thiol and corresponding aryl halides have been investigated .Molecular Structure Analysis
The molecular formula of 5-Benzylthio-1H-tetrazole is C8H8N4S . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The activator reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .Physical And Chemical Properties Analysis
5-Benzylthio-1H-tetrazole is a white to almost white powder to crystal . It has a melting point of 133 °C and is insoluble in water but soluble in methanol .Aplicaciones Científicas De Investigación
-
- Summary of Application : 5-Benzylthio-1H-tetrazole (BTT) is used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics.
- Methods of Application : Glen Research offers the activators in powder form for later dissolution in anhydrous acetonitrile or as a prepared solution .
- Results or Outcomes : The use of 5-Benzylthio-1H-tetrazole (BTT) in oligonucleotide synthesis can ensure the highest coupling efficiencies .
-
- Summary of Application : 5-substituted 1H-tetrazoles, such as 5-Benzylthio-1H-tetrazole, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .
- Methods of Application : The synthesis of 5-substituted 1H-tetrazoles has seen significant developments, with researchers working to develop more efficient and eco-friendly methods .
- Results or Outcomes : The use of 5-substituted 1H-tetrazoles in medicinal chemistry has led to the development of various clinical drugs .
- Synthesis of Sorafenib Analogs
- Summary of Application : A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma.
- Methods of Application : The in vitro cytotoxicity effects of synthesized compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .
- Results or Outcomes : The results of this study are not specified in the source .
Safety And Hazards
Propiedades
IUPAC Name |
5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNRVSOQJTXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

